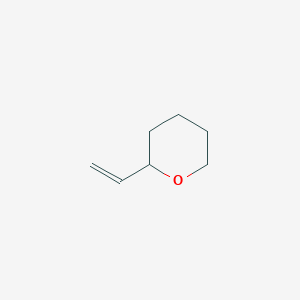
2-vinyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinyltetrahydro-2H-pyran is a chemical compound with the molecular formula C7H12O . It is related to 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), which is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene .
Synthesis Analysis
The synthesis of this compound and related compounds often involves Pd-catalyzed telomerization of butadiene . Other methods include phosphine-catalyzed annulations between allenoates and 1C,3O-bisnucleophiles , and a one-pot sequence via a Ag(I)-catalyzed propargyl-Claisen rearrangement of easily accessed propargyl vinyl ethers .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with one oxygen atom and a vinyl group attached .Chemical Reactions Analysis
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a related compound, has been used as an intermediary for the synthesis of high CO2-content polymers . The polymerization of EVP can lead to a wide variety of polymer structures, ranging from radical polymerizations to ring-opening polymerizations .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications :
- The synthesis of stable 2H-pyran-5-carboxylates was achieved using a catalyzed propargyl-Claisen rearrangement/oxa-6π electrocyclization strategy. This process led to the formation of highly substituted heterocycles, which are useful in various chemical applications (Menz & Kirsch, 2006).
- A study on 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone, highlighted its potential as an intermediary in the synthesis of high CO2-content polymers. This is significant for environmentally friendly polymer synthesis (Rapagnani & Tonks, 2022).
Catalysis and Chemical Transformations :
- The isomerization of 2,5-divinyltetrahydropyran and its acid-catalyzed rearrangements was studied, showing the potential of these compounds in various chemical transformations (D'silva, Walker, & Manyik, 1974).
- Research on oxidative gold catalysis revealed a method for synthesizing polycyclic 2H-pyran-3(6H)-ones, illustrating the versatility of these compounds in creating complex molecular structures (Zheng & Zhang, 2015).
Environmental Applications and Green Chemistry :
- A study demonstrated a one-pot synthesis at room temperature of various linalool derivative pyrans using a green oxidant, highlighting the environmental applications of these compounds (Vilanculo et al., 2020).
- The ring-opening polymerization of CO2-based disubstituted δ-valerolactone toward sustainable functional polyesters was investigated, emphasizing the role of these compounds in sustainable material development (Yue et al., 2021).
Applications in Organic Synthesis :
- A study on the synthesis and antitumor activity of poly(3,4-dihydro-2h-pyran-co-maleic anhydride-co-vinyl acetate) demonstrated the potential medicinal applications of these compounds (Can et al., 2005).
- Research into the synthesis of 2H-pyran-2-ones and their annelated analogs showed their versatility as building blocks for various heterocycles, which are crucial in pharmaceutical and agrochemical industries (Pratap & Ram, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-ethenyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHPAKWQBTOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52426-83-2 |
Source


|
| Record name | 2-ethenyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)


![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)


![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)